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Compound of Interest

Compound Name: 3-Oxo ziprasidone

Cat. No.: B569114 Get Quote

An In-depth Technical Guide to 3-Oxo
Ziprasidone
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-Oxo ziprasidone, a known

impurity and potential metabolite of the atypical antipsychotic agent ziprasidone. The document

details its chemical structure, physicochemical properties, and outlines a method for its

synthesis. While extensive research exists for the parent compound, ziprasidone, this guide

focuses specifically on the current scientific understanding of 3-Oxo ziprasidone, highlighting

areas where further investigation is required, particularly concerning its pharmacological activity

and biological significance.

Chemical Identity and Structure
3-Oxo ziprasidone, also known as Ziprasidone Impurity B, is chemically designated as 5-[2-[4-

(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione.[1] Its molecular

structure is characterized by the oxidation of the indolinone ring of ziprasidone at the 3-

position, resulting in a diketone moiety.

Chemical Structure:
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Caption: Chemical structure of 3-Oxo ziprasidone.

Table 1: Chemical Identifiers of 3-Oxo Ziprasidone

Identifier Value

IUPAC Name
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-

yl]ethyl]-6-chloro-1H-indole-2,3-dione

Synonyms

3-Oxo Ziprasidone, Ziprasidone Impurity B, 5-(2-

(4-(Benzo[d]isothiazol-3-yl)piperazin-1-

yl)ethyl)-6-chloroindoline-2,3-dione

CAS Number 1159977-56-6

Molecular Formula C₂₁H₁₉ClN₄O₂S[1]

Molecular Weight 426.92 g/mol [1]

SMILES
Clc1cc2NC(=O)C(=O)c2cc1CCN3CCN(CC3)c4

nsc5ccccc45

InChI

InChI=1S/C21H19ClN4O2S/c22-16-12-17-

15(19(27)21(28)23-17)11-13(16)5-6-25-7-9-

26(10-8-25)20-14-3-1-2-4-18(14)29-24-20/h1-

4,11-12H,5-10H2,(H,23,27,28)

Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3-Oxo ziprasidone are not

readily available in the public domain. The information that has been reported is summarized in

Table 2. For context, the properties of the parent drug, ziprasidone, are also included where

available.

Table 2: Physicochemical Properties
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Property 3-Oxo Ziprasidone
Ziprasidone (Parent
Compound)

Melting Point Data not available ~213-215 °C[2]

Solubility Data not available

Slightly soluble in DMSO and

methanol; essentially insoluble

in water.[2][3]

pKa Data not available 13.34 ± 0.20 (predicted)[2]

Synthesis and Experimental Protocols
The synthesis of 3-Oxo ziprasidone can be achieved through the oxidation of ziprasidone.

While a detailed, step-by-step experimental protocol for the specific synthesis of 3-Oxo
ziprasidone is not explicitly published, a plausible synthetic route can be inferred from the

synthesis of related compounds and general organic chemistry principles. The following

protocol is a proposed method based on available information.

Experimental Workflow for the Synthesis of 3-Oxo Ziprasidone:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://en.wikipedia.org/wiki/Ziprasidone
https://en.wikipedia.org/wiki/Ziprasidone
https://www.mdpi.com/2673-4605/14/1/62
https://en.wikipedia.org/wiki/Ziprasidone
https://www.benchchem.com/product/b569114?utm_src=pdf-body
https://www.benchchem.com/product/b569114?utm_src=pdf-body
https://www.benchchem.com/product/b569114?utm_src=pdf-body
https://www.benchchem.com/product/b569114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 3-Oxo Ziprasidone
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(e.g., DDQ, SeO2)
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Caption: Proposed workflow for the synthesis of 3-Oxo ziprasidone.
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Detailed Methodology:

A potential synthesis of 3-Oxo ziprasidone involves the oxidation of the α-carbon to the

carbonyl group in the oxindole ring of ziprasidone.

Step 1: Oxidation of Ziprasidone

Dissolve ziprasidone in a suitable organic solvent such as dioxane or acetic acid.

Add an oxidizing agent. Common reagents for such transformations include selenium

dioxide (SeO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Heat the reaction mixture under reflux for a specified period, monitoring the reaction

progress by thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC).

Step 2: Work-up and Purification

Upon completion of the reaction, cool the mixture to room temperature.

If using SeO₂, filter off the selenium byproduct.

Neutralize the reaction mixture, if necessary, with a suitable base (e.g., sodium

bicarbonate solution).

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel, using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the 3-Oxo
ziprasidone.

Step 3: Characterization

Confirm the structure and purity of the final product using standard analytical techniques,

including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
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Biological Activity and Signaling Pathways
There is currently a significant lack of information in the scientific literature regarding the

specific biological activity and effects on signaling pathways of 3-Oxo ziprasidone. The

extensive research available focuses on the parent drug, ziprasidone.

Ziprasidone is known to be an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4][5]

It also has a high affinity for and acts as an agonist at the 5-HT₁ₐ receptor and as an antagonist

at the 5-HT₁ₔ receptor.[5] Furthermore, it inhibits the reuptake of serotonin and norepinephrine.

[5]

The structural modification at the 3-position of the indolinone ring in 3-Oxo ziprasidone could

potentially alter its receptor binding profile and pharmacological activity compared to the parent

compound. However, without experimental data, any discussion on its interaction with signaling

pathways remains speculative. Further in vitro and in vivo studies are necessary to elucidate

the pharmacological profile of this metabolite.

Logical Relationship of Ziprasidone's Known Signaling Pathway:

Known Signaling Pathways of Ziprasidone
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Caption: Simplified diagram of Ziprasidone's known receptor interactions.
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Conclusion and Future Directions
3-Oxo ziprasidone is a recognized impurity of the antipsychotic drug ziprasidone. While its

chemical structure and a potential synthetic route are established, there is a significant

knowledge gap concerning its physicochemical properties and, more importantly, its

pharmacological and toxicological profile.

Future research should prioritize the following:

Detailed Physicochemical Characterization: Experimental determination of melting point,

solubility in various solvents, and pKa is essential for understanding its behavior in biological

systems and for the development of analytical methods.

Pharmacological Profiling: In vitro receptor binding assays are needed to determine its

affinity for dopamine, serotonin, and other relevant receptors to understand if it retains, loses,

or has altered activity compared to ziprasidone.

Metabolic and Pharmacokinetic Studies: Investigating the formation of 3-Oxo ziprasidone in

vivo and its subsequent metabolic fate is crucial for assessing its potential contribution to the

overall therapeutic effect or side-effect profile of ziprasidone.

Toxicological Assessment: Evaluating the potential toxicity of 3-Oxo ziprasidone is

necessary to understand any safety implications related to its presence as an impurity in

ziprasidone formulations.

A thorough understanding of 3-Oxo ziprasidone is critical for ensuring the quality, safety, and

efficacy of ziprasidone as a therapeutic agent. This technical guide serves as a foundational

resource to encourage and guide further scientific inquiry into this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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